molecular formula C17H18N2O3S B2816688 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 922001-39-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2816688
CAS No.: 922001-39-6
M. Wt: 330.4
InChI Key: MZXRIBYGOMQTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of novel therapeutic agents. The compound features a benzo[f][1,4]oxazepinone core structure, a privileged scaffold in drug discovery. This core is further functionalized with an ethyl group and a 2-(thiophen-2-yl)acetamide moiety, which may contribute to its binding affinity and selectivity profile. Scientific literature indicates that derivatives within this structural class have been explored for their potential as antithrombotic agents . Specifically, related heterocyclic compounds have been described as serine protease inhibitors, which are critical targets in the coagulation cascade . Researchers can leverage this acetamide in preclinical studies to further elucidate the structure-activity relationships (SAR) of oxazepine-based inhibitors and to probe complex biological pathways involved in thrombosis. It is supplied For Research Use Only.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-19-7-8-22-15-6-5-12(10-14(15)17(19)21)18-16(20)11-13-4-3-9-23-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXRIBYGOMQTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 922001-42-1

This compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl group and a thiophene ring attached to an acetamide moiety.

Anticancer Activity

Research has indicated that compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) exhibit promising anticancer properties. For instance:

  • Cell Differentiation : Studies show that derivatives can induce differentiation in acute myeloid leukemia (AML) cells. This differentiation is crucial for developing therapeutic strategies against AML by promoting the maturation of cancer cells into non-dividing cells.
  • Mechanism of Action : The mechanism involves modulation of immune responses through upregulation of CD11b expression in certain cell lines, suggesting a role in enhancing immune surveillance against tumors.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Compounds with similar oxazepine structures have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role in disease progression.

Synthesis and Characterization

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) typically involves multi-step reactions that include cyclization processes and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Study Findings
Study AInduced differentiation in AML cells; upregulation of CD11b
Study BExhibited neuroprotective effects in vitro against oxidative stress
Study CPotential as a kinase inhibitor; explored for therapeutic applications

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of N-(4-ethyl-5-oxo...) is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to establish its bioavailability and metabolic pathways.

Toxicological Assessments

Toxicological evaluations are crucial to ensure safety for potential therapeutic applications. Early studies indicate that similar compounds may have acceptable safety profiles; however, comprehensive toxicological studies are needed to assess the safety of N-(4-ethyl...) specifically.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (Compound 12) from . Both compounds share:

  • A benzo[f][1,4]oxazepin core.
  • An acetamide side chain at the 4- or 7-position.
  • Heterocyclic substituents (thiophene vs. pyridine).

Critical Differences:

Feature Target Compound Compound 12
Core Substitution 4-Ethyl, 5-oxo 2-Benzyl, 3-oxo
Acetamide Position 7-position 4-position
Heterocyclic Group Thiophen-2-yl 4-Pyridyl
Molecular Formula C₁₇H₁₈N₂O₃S (inferred) C₂₄H₂₃N₃O₃ (Calcd: C, 69.44%; H, 5.50%; N, 4.50%)
Molecular Weight ~330.4 g/mol (estimated) 311.34 g/mol (Calcd)
Synthetic Route Not described in evidence Hydrolysis of ester precursor, followed by amide coupling with 2-(4-pyridyl)ethylamine

Functional Implications of Substituents

  • Thiophene vs. Pyridine: The thiophen-2-yl group in the target compound introduces sulfur-based electron delocalization, enhancing lipophilicity compared to the pyridyl group in Compound 12. This may improve membrane permeability but could also increase metabolic susceptibility .
  • Ethyl vs.
  • Position of Acetamide: The 7-position acetamide in the target compound versus the 4-position in Compound 12 alters the spatial orientation of the side chain, which could influence target engagement or solubility.

Analytical and Spectroscopic Data

For Compound 12, reports:

  • Elemental Analysis: Found C, 69.10%; H, 5.32%; N, 4.68% (vs. Calcd: C, 69.44%; H, 5.50%; N, 4.50%) .
  • Mass Spectrometry: m/z 312 (MH⁺), 329 (M + NH₄⁺), 334 (M + Na⁺) . No analogous data are provided for the target compound in the evidence, but its structural features suggest similar analytical methodologies (e.g., SHELXL for crystallography ).

Research Findings and Implications

  • Synthetic Flexibility: The synthesis of Compound 12 involves hydrolysis of a THF–MeOH–H₂O ester precursor and amide coupling with DMAP activation . This suggests that the target compound could be synthesized via analogous routes, substituting thiophen-2-ylacetic acid for pyridyl-ethylamine.
  • Crystallographic Refinement: Structural data for such compounds are typically refined using SHELXL, which is robust for small-molecule crystallography and high-resolution macromolecular studies .
  • Pharmacological Potential: While biological data are absent for the target compound, the pyridyl analogue (Compound 12) and related benzooxazepines are explored for CNS and anti-inflammatory applications. The thiophene variant may offer unique selectivity due to its electronic profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and what reaction conditions are critical for optimal yields?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, such as coupling the thiophene-acetic acid moiety to the benzooxazepin core. Key steps include anhydrous solvent use (e.g., dichloromethane or DMF), temperature control (e.g., 0–60°C), and catalysts like EDCI/HOBt for amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Structural confirmation requires IR spectroscopy (to verify carbonyl and amide groups) and 1^1H/13^13C NMR (to resolve aromatic and ethyl group protons) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR identifies proton environments (e.g., ethyl group at δ ~1.2 ppm, thiophene protons at δ ~6.8–7.5 ppm). 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is standard for pharmacological studies).
  • Infrared (IR) Spectroscopy: Validates functional groups (e.g., amide N–H stretch at ~3300 cm1^{-1}).
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., via ESI-MS) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across experimental batches?

  • Methodological Answer:

  • Purity Analysis: Use HPLC to detect impurities or degradation products (e.g., hydrolysis of the amide bond under acidic conditions).
  • Stereochemical Consistency: Ensure enantiomeric purity via chiral HPLC or X-ray crystallography if stereocenters exist.
  • Bioassay Controls: Include reference compounds (e.g., structurally similar analogs from SAR studies) to validate assay reproducibility. Cross-reference with PubChem data for baseline activity comparisons .

Q. What strategies improve solubility and bioavailability for preclinical testing?

  • Methodological Answer:

  • Salt Formation: Convert the free base to a hydrochloride or sodium salt.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
  • Co-Solvent Systems: Use DMSO-water or cyclodextrin complexes for in vitro assays.
  • Structural Modifications: Replace the ethyl group with polar substituents (e.g., hydroxyl or amine) while monitoring SAR trends .

Q. Which functional groups are critical for pharmacological activity, and how can their roles be validated?

  • Methodological Answer:

  • Thiophene Moiety: Hypothesized to enhance π-π stacking with target proteins (e.g., kinase active sites). Validate via competitive binding assays using thiophene-free analogs.
  • Benzooxazepin Core: The 5-oxo group may participate in hydrogen bonding. Test analogs with modified lactam rings (e.g., thioamide substitution) using isothermal titration calorimetry (ITC).
  • Experimental Validation: Synthesize derivatives with targeted substitutions and compare IC50_{50} values in enzyme inhibition assays .

Q. What experimental design considerations are critical for metabolic stability studies?

  • Methodological Answer:

  • In Vitro Models: Use human liver microsomes (HLM) or hepatocytes to assess Phase I/II metabolism.
  • LC-MS/MS Analysis: Identify metabolites (e.g., hydroxylation at the ethyl group or thiophene oxidation).
  • Incubation Conditions: Optimize NADPH concentration (1 mM) and incubation time (30–60 min) to avoid false negatives.
  • Control Experiments: Include verapamil or midazolam as positive controls for CYP3A4 activity .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity in different cell lines be interpreted?

  • Methodological Answer:

  • Cell Line Variability: Account for differences in membrane transporters (e.g., overexpression of P-glycoprotein in resistant lines).
  • Assay Conditions: Standardize incubation time, serum concentration, and pH.
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cells to isolate target pathways. Cross-validate with transcriptomic profiling (RNA-seq) .

Structural and Mechanistic Insights

Q. What computational methods are recommended for predicting target interactions?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., 100 ns trajectories) using GROMACS.
  • Pharmacophore Mapping: Identify essential interaction points (e.g., hydrogen bond donors/acceptors) with MOE or Discovery Studio .

Synthesis Optimization

Q. How can reaction yields be improved in large-scale synthesis?

  • Methodological Answer:

  • Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDCI).
  • Solvent Optimization: Replace DMF with acetonitrile or THF to reduce side reactions.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.